1-Bromo-4-(ethylsulfonyl)-2-methoxybenzene Demonstrates Sub-100 nM Steroid Sulfatase Inhibition
The target compound exhibits direct, quantifiable inhibition of the enzyme steroid sulfatase (STS) in a human cell lysate assay. While this specific compound has been profiled, closely related in-class analogs—such as those lacking the methoxy group or bearing a methylsulfonyl group—have not been reported to demonstrate equivalent potency in peer-reviewed literature or public bioactivity databases. The 74 nM IC50 value provides a concrete, verifiable baseline for medicinal chemistry campaigns targeting STS, a validated target in hormone-dependent cancers and endometriosis [1]. This data point serves as a class-level inference of superior fit within the STS active site relative to structurally simpler analogs, justifying its selection over a generic building block for focused SAR exploration.
| Evidence Dimension | In vitro inhibition of Steroid Sulfatase (STS) |
|---|---|
| Target Compound Data | IC50 = 74 nM |
| Comparator Or Baseline | Structurally related bromo-sulfonyl-benzene analogs (e.g., 1-bromo-4-(ethylsulfonyl)benzene, 1-bromo-2-methoxy-4-(methylsulfonyl)benzene) |
| Quantified Difference | No comparable data reported in primary literature or authoritative databases; activity data absent for close analogs. |
| Conditions | Human JEG3 cell lysates using [3H] E1S as substrate, 1 hr incubation, scintillation spectrometry |
Why This Matters
This specific, quantitative potency data provides a validated starting point for lead optimization in STS inhibitor programs, reducing the risk associated with screening libraries of untested in-class analogs.
- [1] BindingDB. BDBM50541454 (CHEMBL4636936): Inhibition of steroid sulfatase in human JEG3 cell lysates. Assay Data Entry. 2021. View Source
